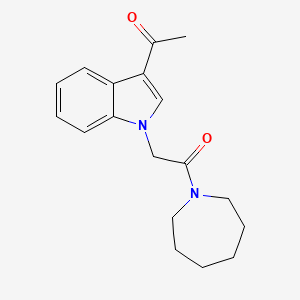

2-(3-acetyl-1H-indol-1-yl)-1-(azepan-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)-1-(azepan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-14(21)16-12-20(17-9-5-4-8-15(16)17)13-18(22)19-10-6-2-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEMKMYCTRLOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

*Calculated based on structural similarity to and .

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-(3-acetyl-1H-indol-1-yl)-1-(azepan-1-yl)ethanone, and how are yields optimized?

The compound typically requires multi-step organic synthesis. Key steps include:

- Indole Functionalization : Acetylation at the 3-position of indole using acetyl chloride under anhydrous conditions.

- Azepane Coupling : Alkylation or nucleophilic substitution to attach the azepane moiety to the ethanone backbone .

- Optimization : Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) are critical. For example, using DMF as a solvent at 60°C improves coupling efficiency . Post-synthesis purification via column chromatography or recrystallization enhances purity (>95%) .

Basic: How do the indole and azepane moieties influence the compound’s electronic and steric properties?

The indole ring’s conjugated π-system contributes to electron-rich regions, enhancing interactions with biological targets (e.g., enzymes or receptors) . The azepane ring introduces steric bulk and flexibility, which may modulate binding affinity and metabolic stability. Substituents like the acetyl group at the 3-position of indole further polarize the molecule, affecting solubility and reactivity .

Basic: What analytical methods are most reliable for characterizing this compound’s purity and structure?

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., acetyl peak at ~2.3 ppm, azepane protons at 1.4–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 341.2) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: What mechanisms underlie the compound’s reported enzyme inhibition activity, and how are conflicting data resolved?

Studies suggest the acetylated indole interacts with catalytic sites of cytochrome P450 enzymes, while the azepane moiety stabilizes binding via hydrophobic interactions . Discrepancies in inhibition potency (e.g., IC values) may arise from assay conditions (e.g., pH, substrate concentration). Resolving contradictions requires cross-validating results using orthogonal assays (e.g., fluorescence quenching vs. radiometric assays) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

- Docking Simulations : Tools like AutoDock Vina model binding poses in enzyme active sites (e.g., serotonin receptors) .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales, highlighting key residues (e.g., Tyr95 in CYP3A4) .

- QSAR : Correlate substituent modifications (e.g., azepane ring size) with activity trends .

Advanced: What experimental design considerations are critical for in vitro pharmacokinetic studies?

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .

- CYP Inhibition : Screen against CYP isoforms (e.g., 3A4, 2D6) using fluorogenic probes .

Advanced: How do structural modifications impact structure-activity relationships (SAR) in lead optimization?

- Indole Modifications : Replacing the acetyl group with sulfonyl (e.g., 2-sulfonamide) increases solubility but reduces CNS penetration .

- Azepane Variations : Smaller rings (e.g., pyrrolidine) enhance rigidity but may reduce metabolic stability .

- Halogenation : Fluorine at the phenyl ring (e.g., 4-fluoro derivative) improves bioavailability via reduced CYP-mediated oxidation .

Advanced: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (data from structurally similar compounds) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.